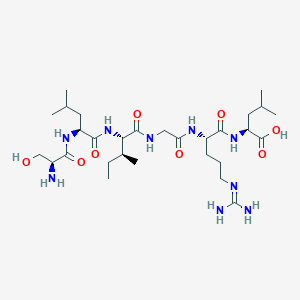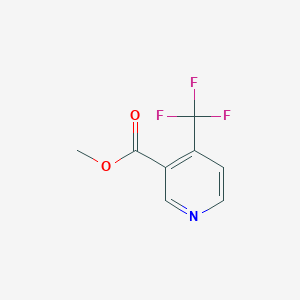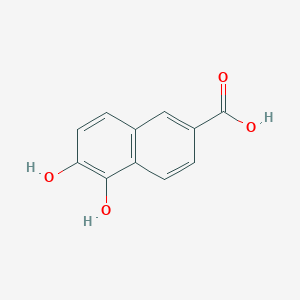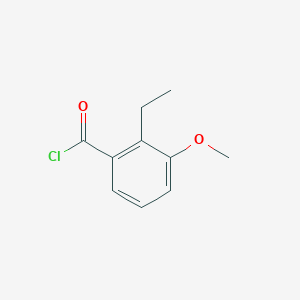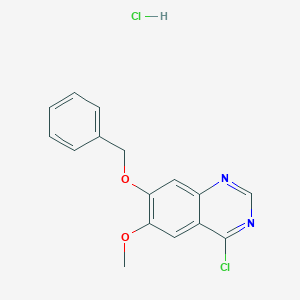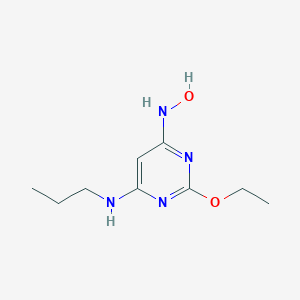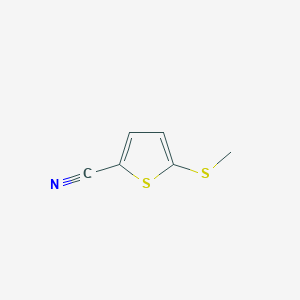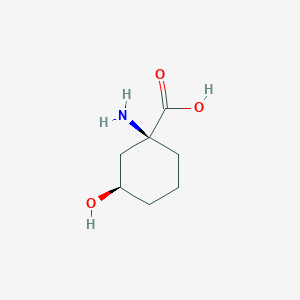
Cyclohexanecarboxylic acid, 1-amino-3-hydroxy-, (1S-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-amino-3-hydroxy-, (1S-cis)-(9CI), also known as cis-1-amino-3-hydroxycyclohexane carboxylic acid, is an important compound in the field of organic chemistry. It is a chiral molecule with a single stereocenter, which makes it a valuable compound for the study of stereoselective reactions.
Scientific Research Applications
Cis-1-amino-3-hydroxycyclohexane carboxylic acid has a wide range of scientific research applications. One of the most important applications is in the study of stereoselective reactions. The chiral nature of the molecule makes it a valuable compound for the study of enantioselective reactions. It is also used as a building block in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 1-amino-3-hydroxy-, (1S-cis)-(9CI)3-hydroxycyclohexane carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary in stereoselective reactions. The molecule can be used to control the stereochemistry of a reaction by influencing the formation of chiral intermediates.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound3-hydroxycyclohexane carboxylic acid. However, it has been shown to have some antimicrobial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of Cyclohexanecarboxylic acid, 1-amino-3-hydroxy-, (1S-cis)-(9CI)3-hydroxycyclohexane carboxylic acid is its chiral nature, which makes it a valuable compound for the study of stereoselective reactions. However, its limited solubility in water can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on Cyclohexanecarboxylic acid, 1-amino-3-hydroxy-, (1S-cis)-(9CI)3-hydroxycyclohexane carboxylic acid. One area of research could focus on the development of new synthetic methods for the compound. Another area of research could focus on the use of the compound as a chiral auxiliary in the synthesis of complex organic compounds. Additionally, further research could be conducted on the antimicrobial activity of the compound to explore its potential as a new antibiotic.
Synthesis Methods
The synthesis of Cyclohexanecarboxylic acid, 1-amino-3-hydroxy-, (1S-cis)-(9CI)3-hydroxycyclohexane carboxylic acid can be achieved through several methods. One of the most common methods is the reduction of an appropriate precursor, such as 1,3-cyclohexanedione, with a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the catalytic hydrogenation of a precursor, such as 3-aminocyclohexanone, in the presence of a catalyst such as palladium on carbon.
Properties
| 177186-21-9 | |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1S,3R)-1-amino-3-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-7(6(10)11)3-1-2-5(9)4-7/h5,9H,1-4,8H2,(H,10,11)/t5-,7+/m1/s1 |
InChI Key |
ODZYZYFJAZIHNM-VDTYLAMSSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@](C1)(C(=O)O)N)O |
SMILES |
C1CC(CC(C1)(C(=O)O)N)O |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)O |
synonyms |
Cyclohexanecarboxylic acid, 1-amino-3-hydroxy-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


